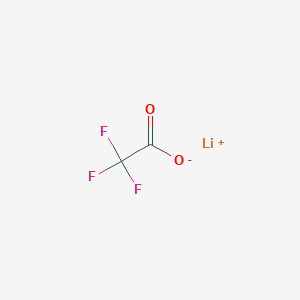
lithium;2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₂F₃LiO₂This compound is characterized by the presence of lithium and trifluoroacetate ions, making it a unique substance with various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;2,2,2-trifluoroacetate can be synthesized through the reaction of lithium hydroxide or lithium carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation of the solvent. The general reaction is as follows:
LiOH+CF3COOH→CF3COOLi+H2O
or
Li2CO3+2CF3COOH→2CF3COOLi+H2O+CO2
Industrial Production Methods
In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process is optimized for high yield and purity, often involving controlled reaction conditions and purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Complexation Reactions: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce trifluoroacetate esters, while reactions with acids can yield trifluoroacetic acid .
Wissenschaftliche Forschungsanwendungen
Lithium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and other derivatives.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, including polymers and coatings
Wirkmechanismus
The mechanism by which lithium;2,2,2-trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate ion with various molecular targets. The trifluoroacetate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of compounds. In biochemical applications, it can interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium trifluoroacetate: Similar in structure but contains sodium instead of lithium.
Potassium trifluoroacetate: Contains potassium instead of lithium.
Silver trifluoroacetate: Contains silver instead of lithium.
Uniqueness
Lithium;2,2,2-trifluoroacetate is unique due to the presence of lithium, which imparts specific properties such as high reactivity and the ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Eigenschaften
IUPAC Name |
lithium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDLPWPRRSVSM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














